Dutasteride Impurity J
CAS No.: 164656-21-7
Cat. No.: VC0195103
Molecular Formula: C27H30F6N2O2
Molecular Weight: 528.54
Purity: > 95%
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 164656-21-7 |
|---|---|
| Molecular Formula | C27H30F6N2O2 |
| Molecular Weight | 528.54 |
| IUPAC Name | (1S,3aS,3bS,9aR,9bS,11aS)-N-[2,5-bis(trifluoromethyl)phenyl]-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,6,8,9,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide |
| Standard InChI | InChI=1S/C27H30F6N2O2/c1-24-11-9-17-15(4-8-21-25(17,2)12-10-22(36)35-21)16(24)6-7-19(24)23(37)34-20-13-14(26(28,29)30)3-5-18(20)27(31,32)33/h3,5,8,13,15-17,19H,4,6-7,9-12H2,1-2H3,(H,34,37)(H,35,36)/t15-,16-,17-,19+,24-,25+/m0/s1 |
| SMILES | CC12CCC3C(C1CCC2C(=O)NC4=C(C=CC(=C4)C(F)(F)F)C(F)(F)F)CC=C5C3(CCC(=O)N5)C |
| Appearance | Pale Solid |
Introduction
Chemical Identity and Structural Characterization
Dutasteride Impurity J is chemically known as (17β)-N-[2,5-Bis(trifluoromethyl)phenyl]-3-oxo-4-azaandrost-5-ene-17-carboxamide or [4aR-(4aα,4bβ,6aα,7α,9aβ,9bα)]-N-[2,5-Bis(trifluoromethyl)phenyl]-2,3,4,4a,4b,5,6,6a,7,8,9,9a,9b,10-tetradecahydro-4a,6a-dimethyl-2-oxo-1H-indeno[5,4-f]quinoline-7-carboxamide . This compound is also referred to as 1,2 Dihydro 5,6-Dehydro Dutasteride in some literature . The impurity has been assigned the CAS registry number 164656-21-7 .
Physicochemical Properties
Dutasteride Impurity J possesses distinct physicochemical properties that facilitate its identification and separation from the parent compound dutasteride. The key physicochemical parameters are summarized in Table 1.
Table 1: Physicochemical Properties of Dutasteride Impurity J
| Property | Value |
|---|---|
| Molecular Formula | C₂₇H₃₀F₆N₂O₂ |
| Molecular Weight | 528.54 g/mol |
| CAS Number | 164656-21-7 |
| Appearance | White to off-white powder |
| Chemical Category | Process-related impurity |
| Parent Drug | Dutasteride |
The molecular structure of Dutasteride Impurity J contains the core androstane skeleton with modifications that distinguish it from dutasteride. The presence of a double bond at the 5-ene position is a key structural feature that differentiates this impurity .
Formation and Synthetic Pathways
Process-Related Formation
Dutasteride Impurity J typically appears during the synthesis of dutasteride, particularly during specific reaction steps. Laboratory analyses of dutasteride batches have revealed the presence of this impurity in concentrations ranging from 0.05 to 0.1% as determined by HPLC . The formation of this impurity is closely associated with the chemical transformations involved in dutasteride synthesis.
Synthesis Mechanism
Analytical Detection and Characterization
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) serves as the primary analytical technique for the detection and quantification of Dutasteride Impurity J in dutasteride bulk drug and formulations . Various chromatographic methods have been developed specifically for this purpose.
Studies have described gradient and isocratic reversed-phase HPLC methods for the determination of dutasteride impurities. One documented approach employs a C8 Column (100mm×2.1mm, 1.7µm) with a mobile phase consisting of a mixture of buffer and acetonitrile in the ratio of 50:50 v/v . The buffer solution typically contains 1.0mM potassium dihydrogen orthophosphate with pH adjusted to 5.0. Under these conditions, a flow rate of 0.4 ml/min and detection wavelength of 210 nm have been utilized .
Spectroscopic Characterization
Comprehensive characterization of Dutasteride Impurity J has been accomplished using various spectroscopic techniques including:
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Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C)
-
Infrared (IR) spectroscopy
-
Mass Spectrometry (MS)
These complementary techniques provide definitive structural confirmation of Dutasteride Impurity J and distinguish it from other related impurities .
Isolation Techniques
Preparative Chromatography
Regulatory Significance
Pharmacopeial Standards
Comparative Analysis with Other Dutasteride Impurities
Dutasteride synthesis can generate several process-related impurities. Table 2 presents a comparative analysis of Dutasteride Impurity J with other known dutasteride impurities.
Table 2: Comparison of Dutasteride Impurity J with Other Dutasteride Impurities
| Impurity | Molecular Formula | Molecular Weight | Key Structural Feature | m/z Value |
|---|---|---|---|---|
| Dutasteride Impurity J | C₂₇H₃₀F₆N₂O₂ | 528.54 | 5-ene position double bond | 528 |
| Desmethyl Dutasteride (Impurity 2) | C₂₆H₂₂F₆N₂O₂ | 508.47 | Absence of methyl group | 508 |
| Dihydro Dutasteride (Impurity 3) | C₂₇H₃₂F₆N₂O₂ | 530.56 | Saturated A ring | 530 |
| β-isomer of Dutasteride (Impurity 4) | C₂₇H₃₀F₆N₂O₂ | 528.54 | 5β configuration | 528 |
| Dutasteride EP Impurity E | C₂₇H₃₀F₆N₂O₂ | 528.54 | 17α-epimer | 528 |
While Dutasteride Impurity J shares the same molecular formula and weight with the β-isomer of dutasteride (Impurity 4) and Dutasteride EP Impurity E, these compounds differ in their stereochemistry and position of unsaturation .
Applications in Pharmaceutical Analysis
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume